5'-O-Trityl-2,3'-anhydrothymidine (5-OTT+1)
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Overview
Description
5’-O-Trityl-2,3’-anhydrothymidine is a synthetic nucleoside analogue with the molecular formula C29H26N2O4 and a molecular weight of 466.53 . This compound is primarily used in organic synthesis and has applications in pharmaceutical research, particularly in the development of antiviral and antiretroviral drugs .
Preparation Methods
The synthesis of 5’-O-Trityl-2,3’-anhydrothymidine involves several key steps:
Protection of Thymidine: Thymidine is protected with a trityl group on the 5’-OH position.
Activation by Mesylation: The 3’-OH group is activated by mesylation using methane sulfonyl chloride in the presence of triethylamine.
Cyclization: The mesylated intermediate undergoes cyclization to form 5’-O-Trityl-2,3’-anhydrothymidine.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5’-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be substituted under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Cyclization: As mentioned in the preparation methods, cyclization is a key reaction in the synthesis of this compound.
Common reagents used in these reactions include triethylamine, methane sulfonyl chloride, and trityl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogues.
Biology: The compound is studied for its potential antiviral properties, particularly against HIV.
Medicine: Research focuses on its use in developing antiretroviral drugs.
Industry: It is used in the production of pharmaceutical reference standards and impurity standards
Mechanism of Action
The mechanism of action of 5’-O-Trityl-2,3’-anhydrothymidine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus, making it a potential candidate for antiviral therapies . The molecular targets include viral reverse transcriptase enzymes, which are crucial for viral replication.
Comparison with Similar Compounds
5’-O-Trityl-2,3’-anhydrothymidine is unique due to its specific structure and the presence of the trityl group. Similar compounds include:
5’-O-Tritylthymidine: Lacks the 2,3’-anhydro modification.
3’-O-Mesyl-5’-O-Tritylthymidine: An intermediate in the synthesis of 5’-O-Trityl-2,3’-anhydrothymidine.
Zidovudine (AZT): Another nucleoside analogue used in antiretroviral therapy.
These compounds share structural similarities but differ in their specific modifications and applications.
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodec-3-en-5-one |
InChI |
InChI=1S/C29H28N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,28H,17,19H2,1H3,(H,30,32) |
InChI Key |
MGEBAZCXJNKAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2NC1=O |
Origin of Product |
United States |
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